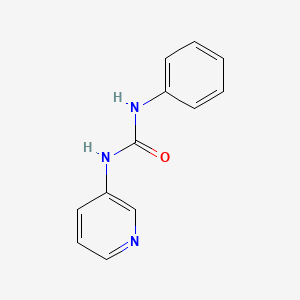![molecular formula C14H19NO B6168780 2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine CAS No. 1491913-72-4](/img/new.no-structure.jpg)
2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the amine and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and function.
Scientific Research Applications
2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the pathways involved and the compound’s impact on cellular processes .
Comparison with Similar Compounds
2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine can be compared to other spirocyclic amines, such as:
- 2-(3-methoxyphenyl)spiro[3.3]heptane
- 2-(3-methoxyphenyl)spiro[3.3]heptan-2-ol These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the amine group in this compound contributes to its unique chemical and biological properties .
Properties
CAS No. |
1491913-72-4 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



